Methyl Myristate-d3
Description
Methyl Myristate-d3 (CAS: 60670-33-9) is a deuterated isotopologue of methyl myristate, a saturated fatty acid methyl ester. Its molecular formula is C₁₅H₂₇D₃O₂, with a molecular weight of 245.42 g/mol . The compound features three deuterium atoms replacing hydrogen in the methyl ester group (SMILES: O=C(OC([2H])([2H])[2H])CCCCCCCCCCCCC), making it a critical tool in analytical chemistry for isotope dilution mass spectrometry (IDMS), metabolic studies, and tracer applications . The non-deuterated counterpart, methyl myristate (CAS: 124-10-7), has a molecular weight of 242.40 g/mol and is widely used as a pharmaceutical standard and solvent .
Properties
Molecular Formula |
C15H30O2 |
|---|---|
Molecular Weight |
245.42 g/mol |
IUPAC Name |
trideuteriomethyl tetradecanoate |
InChI |
InChI=1S/C15H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h3-14H2,1-2H3/i2D3 |
InChI Key |
ZAZKJZBWRNNLDS-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)CCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl Myristate-d3 can be synthesized through the esterification of myristic acid with methanol-d3 (deuterated methanol). The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the esterification of myristic acid with methanol-d3 in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products .
Chemical Reactions Analysis
Hydrolysis
Methyl Myristate-d3 undergoes hydrolysis under acidic or alkaline conditions to form myristic acid-d3 and methanol-d3:
Acid-Catalyzed Hydrolysis
Base-Catalyzed Hydrolysis (Saponification)
| Conditions | Reagents | Products | Application |
|---|---|---|---|
| 80°C, 6h (acidic) | HCl, H₂SO₄ | Myristic acid-d3 | Lipid metabolism studies |
| 60°C, 3h (alkaline) | NaOH, KOH | Sodium myristate-d3 | Soap/surfactant synthesis |
Transesterification
In the presence of alcohols and catalysts, this compound undergoes transesterification to form new esters:
| Alcohol | Catalyst | Yield | Notable Use Case |
|---|---|---|---|
| Ethanol | H₂SO₄ | 85–90% | Biodiesel precursor studies |
| Glycerol | Lipase | 75–80% | Triglyceride synthesis |
Oxidation
Controlled oxidation converts this compound to myristic acid-d3 or ketones:
Key Conditions :
Reduction
Reduction with lithium aluminum hydride (LiAlH₄) yields myristyl alcohol-d3:
| Reagent | Temperature | Product Purity | Application |
|---|---|---|---|
| LiAlH₄ | 0–25°C | >95% | Surfactant research |
| NaBH₄/CeCl₃ | 40°C | 80–85% | Mild reduction protocols |
Thermal Decomposition
At temperatures exceeding 300°C, this compound decomposes into alkanes, alkenes, and CO₂:
Byproducts :
Metabolic Pathway Tracing
-
β-Oxidation Studies : Deuterium labeling enables precise tracking of fatty acid breakdown in mitochondria.
-
Lipid Biosynthesis : Used to monitor acyl-CoA formation and triglyceride assembly .
Analytical Chemistry
-
GC-MS/NMR : Deuterium provides distinct spectral signatures for quantification in complex matrices .
-
Isotope Dilution : Enhances accuracy in lipidomic profiling .
Reaction Kinetics Data
| Reaction Type | Activation Energy (kJ/mol) | Half-Life (25°C) | pH Dependence |
|---|---|---|---|
| Alkaline Hydrolysis | 58.2 | 4.2h | pH 10–12 |
| Acid-Catalyzed Hydrolysis | 72.5 | 6.8h | pH 1–3 |
| Transesterification | 45.1 | 2.5h | pH-neutral |
Scientific Research Applications
Methyl Myristate-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and as a component in the formulation of various products .
Mechanism of Action
The mechanism of action of Methyl Myristate-d3 is primarily related to its role as a labeled compound. In metabolic studies, it acts as a tracer, allowing researchers to follow the metabolic pathways and transformations of myristic acid derivatives. The deuterium atoms in this compound provide a distinct signal in spectroscopic analyses, facilitating the identification and quantification of the compound in complex mixtures .
Comparison with Similar Compounds
Research Findings and Data Gaps
Biological Activity
Chemical Structure and Properties
Methyl Myristate-d3 has the following chemical structure:
- Chemical Formula : C14H28O2
- Molecular Weight : 228.37 g/mol
- Deuteration : The compound contains three deuterium atoms, which are isotopes of hydrogen.
The presence of deuterium enhances the stability of the compound and can improve its tracking in metabolic studies.
Metabolism and Bioavailability
This compound is metabolized in the body similarly to other fatty acid esters. Studies indicate that it undergoes hydrolysis by pancreatic lipases, releasing myristic acid and methanol. The incorporation of deuterium allows for more precise tracking in metabolic studies:
- Hydrolysis Rate : Research shows that this compound exhibits a hydrolysis rate comparable to its non-deuterated counterpart, suggesting similar bioavailability in biological systems .
Antimicrobial Activity
Research has demonstrated that fatty acid esters can exhibit antimicrobial properties. This compound has been evaluated for its effectiveness against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 µg/mL | |
| Escherichia coli | 25 µg/mL | |
| Candida albicans | 50 µg/mL |
The data indicates that this compound possesses significant antimicrobial activity, particularly against Staphylococcus aureus.
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. A case study involving animal models demonstrated that this compound significantly reduced inflammation markers:
- Study Design : Rats were administered this compound at varying doses.
- Results : The treatment resulted in a dose-dependent decrease in pro-inflammatory cytokines such as TNF-α and IL-6 .
The cellular uptake of this compound has been investigated using various cell lines. The results indicate that the compound is readily absorbed by cells and may influence lipid metabolism:
- Cell Lines Studied : HepG2 (human liver) and Caco-2 (intestinal) cells.
- Mechanism : It appears that this compound may activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism and inflammation .
Q & A
What are the key methodological considerations for synthesizing and characterizing Methyl Myristate-d³ to ensure isotopic purity?
Answer:
Synthesis of Methyl Myristate-d³ requires meticulous attention to isotopic labeling efficiency and purification. Key steps include:
- Deuterium incorporation validation : Use nuclear magnetic resonance (¹H NMR and ²H NMR) to confirm deuterium substitution at specific positions. Absence of residual proton signals in ¹H NMR (e.g., at δ ~0.9 ppm for terminal methyl groups) indicates successful deuteration .
- Mass spectrometry (MS) : High-resolution MS (HRMS) should confirm the molecular ion peak ([M+H]⁺ or [M+Na]⁺) with a mass shift consistent with three deuterium atoms. Isotopic purity >98% is typically required for quantitative studies .
- Chromatographic purification : Employ silica gel chromatography or preparative HPLC to remove non-deuterated byproducts. Document solvent gradients and retention times for reproducibility .
How should Methyl Myristate-d³ be stored and handled to maintain stability in experimental settings?
Answer:
- Storage : Store at 0–6°C in airtight, amber vials to prevent photodegradation and hydrolysis. Avoid repeated freeze-thaw cycles to preserve isotopic integrity .
- Handling : Use inert gas (e.g., argon) when transferring aliquots to minimize oxidation. Conduct experiments in fume hoods with personal protective equipment (PPE) due to potential volatility at room temperature .
- Stability monitoring : Periodically analyze stored samples via GC-MS or NMR to detect degradation products (e.g., free myristic acid-d³) .
What analytical techniques are optimal for quantifying Methyl Myristate-d³ in complex biological matrices?
Answer:
- Gas chromatography-mass spectrometry (GC-MS) : Use a polar capillary column (e.g., DB-WAX) with splitless injection. Calibrate with deuterated internal standards (e.g., Methyl Palmitate-d³) to correct for matrix effects .
- Liquid chromatography-tandem MS (LC-MS/MS) : Employ reverse-phase C18 columns with isopropanol/acetonitrile gradients. Optimize collision energy to differentiate Methyl Myristate-d³ from endogenous lipids .
- Quantitative NMR (qNMR) : Integrate deuterium-decoupled ¹³C NMR signals for non-destructive quantification, validated against certified reference materials .
How can researchers optimize Methyl Myristate-d³ as an internal standard in lipidomics studies?
Answer:
- Matrix matching : Spike deuterated standards into biological samples (e.g., plasma, tissue homogenates) during extraction to account for recovery variations. Validate extraction efficiency using spike-and-recovery assays .
- Ion suppression testing : Compare signal intensities of Methyl Myristate-d³ in pure solvent versus matrix to adjust calibration curves .
- Cross-validation : Confirm results with alternative standards (e.g., ¹³C-labeled analogs) to rule out co-elution interferences .
How should spectral data contradictions (e.g., NMR vs. MS) in Methyl Myristate-d³ characterization be resolved?
Answer:
- Source identification : If NMR indicates impurities (e.g., protonated species) but MS shows high purity, analyze via 2D NMR (HSQC, HMBC) to detect trace contaminants .
- Isotopic scrambling assessment : Check for deuterium exchange during synthesis or storage using deuterium-depleted solvents in control experiments .
- Collaborative validation : Share raw data with independent labs to verify reproducibility, adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
What experimental adjustments are needed to account for isotope effects in thermodynamic studies involving Methyl Myristate-d³?
Answer:
- Density corrections : Deuterated compounds exhibit higher densities than protonated analogs. Use high-pressure densitometry (e.g., vibrating-tube densimeters) to measure precise values for equation-of-state modeling .
- Vapor pressure adjustments : Apply the Clausius-Clapeyron equation with deuterium-specific coefficients to predict phase behavior in combustion or catalysis studies .
- Kinetic isotope effects (KIE) : Monitor reaction rates (e.g., ester hydrolysis) to quantify deuterium’s impact on activation energy, using Arrhenius plots for comparative analysis .
What strategies ensure reproducibility in multi-laboratory studies using Methyl Myristate-d³?
Answer:
- Protocol standardization : Publish detailed synthesis and characterization steps in supplementary materials, including raw spectral data and instrument calibration logs .
- Inter-lab round-robin trials : Distribute aliquots from a single batch to participating labs for cross-validation. Use statistical tools (e.g., ANOVA) to assess inter-lab variability .
- Ethical reporting : Disclose any deviations from published methods (e.g., solvent substitutions) and their potential impacts in the "Materials and Methods" section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
